2-Bromo-5-(2-bromophenyl)oxazole
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Overview
Description
2-Bromo-5-(2-bromophenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with bromine atoms at the 2 and 5 positions. Oxazoles are known for their significant biological activities and are widely used in medicinal chemistry. The presence of bromine atoms enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(2-bromophenyl)oxazole typically involves the Van Leusen oxazole method and electrophilic aromatic bromination. The starting materials, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC), are subjected to cyclization and bromination reactions . The reaction conditions often include the use of solvents like tetrahydrofuran and dichloromethane, and reagents such as sodium borohydride and iodine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(2-bromophenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and ligands in the presence of bases like cesium carbonate.
Major Products: The reactions yield various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
2-Bromo-5-(2-bromophenyl)oxazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-bromophenyl)oxazole involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways and molecular targets depend on the functional groups attached to the oxazole ring and the nature of the substituents.
Comparison with Similar Compounds
- 2-Bromo-1,3-oxazole
- 5-(4-Bromophenyl)oxazole-2-propionic acid
- 2-(3-Bromo-phenyl)-oxazole
Comparison: 2-Bromo-5-(2-bromophenyl)oxazole is unique due to the presence of two bromine atoms, which enhances its reactivity compared to other oxazole derivatives. This makes it a versatile intermediate for various synthetic applications. Additionally, its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H5Br2NO |
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Molecular Weight |
302.95 g/mol |
IUPAC Name |
2-bromo-5-(2-bromophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5Br2NO/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H |
InChI Key |
GEODMAOYVVNGGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)Br)Br |
Origin of Product |
United States |
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